molecular formula C18H11F B13417768 Benz(a)anthracene, 4-fluoro- CAS No. 388-72-7

Benz(a)anthracene, 4-fluoro-

Cat. No.: B13417768
CAS No.: 388-72-7
M. Wt: 246.3 g/mol
InChI Key: NHEMFXZWMPLBQU-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 4-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its structure of four fused benzene rings. This compound is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene derivatives, including 4-fluoro-benz(a)anthracene, typically involves Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods often require specific catalysts and reaction conditions to achieve the desired substitution on the benz(a)anthracene framework.

Industrial Production Methods: Industrial production of benz(a)anthracene derivatives generally involves large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene, 4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrocarbon derivatives .

Scientific Research Applications

Benz(a)anthracene, 4-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism by which benz(a)anthracene, 4-fluoro- exerts its effects involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and subsequent mutagenesis. The compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .

Comparison with Similar Compounds

Uniqueness: Benz(a)anthracene, 4-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the fluorine atom can alter the compound’s electronic properties, making it distinct from other benz(a)anthracene derivatives .

Properties

CAS No.

388-72-7

Molecular Formula

C18H11F

Molecular Weight

246.3 g/mol

IUPAC Name

4-fluorobenzo[a]anthracene

InChI

InChI=1S/C18H11F/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H

InChI Key

NHEMFXZWMPLBQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4F

Origin of Product

United States

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